1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine
Overview
Description
1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine is a chemical compound with the molecular formula C8H13N3O3S . It’s a compound that has potential applications in various fields due to its unique structure .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H13N3O3S . This compound contains a five-membered heterocyclic ring, which includes a nitrogen atom and an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can lead to various products. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 231.28 . More specific physical and chemical properties like melting point, boiling point, and density are not mentioned in the available resources .Scientific Research Applications
Antidepressant and Antianxiety Activities
- Design and Synthesis for Antidepressant Activities: Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized, with some showing antidepressant activities as indicated by Porsolt’s behavioral despair (forced swimming) test on albino mice (Kumar et al., 2017).
Metabolism Studies
- Oxidative Metabolism of Antidepressants: Lu AA21004, a novel antidepressant, was found to be oxidized to various metabolites, one of which is an N-hydroxylated piperazine. This study helps in understanding the metabolic pathways and the role of enzymes like CYP2D6 in the process (Hvenegaard et al., 2012).
Anticancer Research
- Evaluation as Anticancer Agents: Certain compounds with a piperazine substituent, including 1-(4-((4-methylphenyl)-sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine, demonstrated significant anticancer activity against various cancer cell lines in the NCI-60 Human Tumor Cell Lines Screen (Turov, 2020).
Synthesis of Heterocycles
- Synthesis of N-Heterocycles: A method for the synthesis of C-substituted morpholines and piperazines using α-phenylvinylsulfonium salts has been reported, contributing to the field of heterocyclic chemistry (Matlock et al., 2015).
Receptor Binding Studies
- Melanocortin Receptor Agonists: Piperazine analogues of the melanocortin 4 receptor (MC4R) specific agonist "THIQ" were synthesized and characterized, demonstrating activity and selectivity for MC4R (Mutulis et al., 2004).
Safety and Hazards
Future Directions
Oxazole and its derivatives, including 1-(1,2-Oxazol-3-ylmethanesulfonyl)piperazine, have been gaining attention in the field of drug discovery due to their significant biological activities . Future research could focus on developing more biologically active and less toxic derivatives of oxazoles as medicinal agents .
Properties
IUPAC Name |
3-(piperazin-1-ylsulfonylmethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S/c12-15(13,7-8-1-6-14-10-8)11-4-2-9-3-5-11/h1,6,9H,2-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKODKFKUPQYJPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)CC2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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